Bestim

Catalog No.
S521012
CAS No.
66471-20-3
M.F
C16H19N3O5
M. Wt
333.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bestim

CAS Number

66471-20-3

Product Name

Bestim

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1

InChI Key

CATMPQFFVNKDEY-AAEUAGOBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

gamma-Glu-Trp, gamma-glutamyl-tryptophan, gamma-glutamyltryptophan, gamma-L-glutamyl-L-tryptophan

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

The exact mass of the compound gamma-Glutamyltryptophan is 333.1325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of glutamyl-L-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bestim (CAS 66471-20-3) is a specific, high-activity analog of the natural dipeptide Bestatin (Ubenimex). It belongs to the class of potent, competitive inhibitors of metalloproteases, including aminopeptidase B and leucine aminopeptidase. [1] The parent compound, Bestatin, is a well-characterized biological response modifier with established immunomodulatory and antitumor properties, serving as a critical benchmark for research in oncology and immunology. [REFS-2, REFS-3] Bestim incorporates a para-chloro substitution on the phenyl ring, a strategic modification designed to modulate the compound's biological activity. [1]

Substituting Bestim with its parent compound, Bestatin (Ubenimex), is inadvisable for research requiring maximal enzymatic inhibition or for structure-activity relationship (SAR) studies. The para-chloro substitution is a deliberate and impactful modification known to alter a compound's physicochemical properties, including binding affinity and metabolic stability. [REFS-1, REFS-2] Primary research has demonstrated that this specific modification results in greater inhibitory activity compared to the non-halogenated Bestatin scaffold. [3] Therefore, treating Bestim as a generic equivalent to Bestatin would overlook a key variable in experimental design and could lead to misinterpretation of results, particularly in studies aiming to optimize biological response or develop novel therapeutics.

Enhanced Aminopeptidase Inhibitory Activity Over Parent Compound

Direct comparative analysis of Bestatin analogues demonstrated that the p-chloro derivative (Bestim) exhibits greater inhibitory activity against aminopeptidase B and leucine aminopeptidase than the parent compound, Bestatin. [1] This enhancement positions Bestim as a critical tool for applications where maximizing target engagement is a primary objective.

Evidence DimensionInhibitory Activity vs. Aminopeptidases
Target Compound DataQualitatively demonstrated "greater activity" than Bestatin.
Comparator Or BaselineBestatin (Ubenimex)
Quantified DifferenceNot numerically quantified in the study, but explicitly stated as greater.
ConditionsIn vitro inhibition assays against aminopeptidase B and leucine aminopeptidase. [<a href="https://pubs.acs.org/doi/abs/10.1021/jm00214a010" target="_blank">1</a>]

For researchers developing next-generation inhibitors or requiring maximal enzymatic inhibition in cellular models, this demonstrated enhancement makes Bestim a more potent choice than its widely used precursor.

Leverages a Scaffold with Proven Immunomodulatory and Antitumor Activity

Bestim is built upon the Bestatin scaffold, which is known to activate key immune cells. In clinical studies, Bestatin treatment increased the absolute numbers of helper T cells and cytotoxic T cells while decreasing suppressor T cells in cancer patients. [1] It also activates macrophages/monocytes, leading to upregulated expression of HLA-DR and CD16 and increased serum neopterin, an indicator of monocyte activation. [2] Bestim allows researchers to investigate if the p-chloro substitution can further enhance these established immunomodulatory effects.

Evidence DimensionT-Cell Population Change (Baseline Data from Parent Compound)
Target Compound DataDerivative of a scaffold known to modulate T-cell populations.
Comparator Or BaselineBestatin (Ubenimex) increased helper T cells in 74% of cases and cytotoxic T cells in 79% of cases.
Quantified DifferenceN/A (Provides validated biological context for Bestim).
ConditionsOral administration (30 mg/day) to gastrointestinal cancer patients. [<a href="https://www.jstage.jst.go.jp/article/antibiotics1968/42/9/42_9_1403/_article" target="_blank">1</a>]

This provides a validated biological framework, allowing researchers to use Bestim to specifically test the hypothesis that halogenation can amplify the known T-cell and macrophage-activating properties of the parent molecule.

Enables SAR Studies on a High-Potency Pharmacophore

The introduction of a chlorine atom, particularly at a para-position on a phenyl ring, is a fundamental strategy in medicinal chemistry to modulate a drug's properties. [1] This substitution can increase metabolic stability by blocking sites of oxidation, alter lipophilicity to improve cell permeability, and introduce the potential for halogen bonding with target proteins, which can increase binding affinity. [REFS-1, REFS-2] Bestim is the ideal tool to study these effects relative to the well-documented profile of Bestatin.

Evidence DimensionStrategic Chemical Modification
Target Compound DataIncorporates a para-chloro substituent, a key functional group for modulating pharmacokinetics and pharmacodynamics.
Comparator Or BaselineBestatin (unsubstituted phenyl group).
Quantified DifferenceN/A (Represents a strategic structural difference for research purposes).
ConditionsStandard principles of medicinal chemistry and drug design.

For medicinal chemists, procuring Bestim alongside Bestatin is essential for systematically determining how halogenation impacts the efficacy, selectivity, and metabolic profile of this important inhibitor class.

Lead Candidate Screening for Enhanced Aminopeptidase Inhibition

In programs aiming to develop novel therapeutics targeting aminopeptidases, Bestim should be prioritized over Bestatin as a positive control or benchmark compound due to its demonstrated greater inhibitory activity. [1] Its use provides a higher performance ceiling for screening and lead optimization.

Structure-Activity Relationship (SAR) Elucidation

Bestim is the essential counterpart to Bestatin for any medicinal chemistry program investigating the role of halogenation on this dipeptide scaffold. Direct comparison allows for precise quantification of how p-chloro substitution affects target binding, cell permeability, and metabolic stability. [2]

Probing for Amplified Immunomodulatory Responses

Given the known ability of the parent scaffold to activate T-cells and macrophages, Bestim is the logical choice for studies designed to test whether this immune activation can be potentiated through strategic halogenation. [REFS-1, REFS-3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

333.13247072 Da

Monoisotopic Mass

333.13247072 Da

Heavy Atom Count

24

LogP

-2.73

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

66471-20-3

Wikipedia

N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan

Dates

Last modified: 08-15-2023
1: Kolobov AA, Kolodkin NI, Zolotarev IuA, Tathill C, Navolotskaia EV. [Interaction of the synthetic immunomodulatory dipeptide bestim with murine macrophages and thymocytes]. Bioorg Khim. 2008 Jan-Feb;34(1):43-9. Russian. PubMed PMID: 18365736.
2: Zabolotnykh NV, Vinogradova TI, Vasil'eva SN. [Activating effect of bestim on the macrophages in experimental tuberculosis of varying severity]. Probl Tuberk Bolezn Legk. 2003;(10):53-6. Russian. PubMed PMID: 14669634.
3: Tkacheva AG, Kalev OF, Dolgushina AI, Antipina TV. [Impact of Bestim on the immunological status and clinical course of ulcer]. Eksp Klin Gastroenterol. 2004;(6):29-33, 163. Russian. PubMed PMID: 16259438.
4: Rudenko MY. [IMMUNE SYSTEM DATA IN PATIENTS WITH PERSISTENT RECURENT HERPES VIRUS INFECTIONS IN DYNAMICS OF COMPLEX THERAPY]. Lik Sprava. 2015 Jul-Sep;(5-6):14-20. Russian. PubMed PMID: 27089710.
5: Vinogradova TI, Vitovskaia ML, Zabolotnykh NV, Kovalenko AL, Ariél' BM, Shchegoleva RA. [The influence of immunotropic drugs on reparative processes in the lungs experimental chemotherapy drug resistant tuberculosis]. Eksp Klin Farmakol. 2014;77(7):11-5. Russian. PubMed PMID: 25322647.
6: Yakimets AV, Zozulya SA, Oleichik IV, Klyushnik TP. [Dynamics of clinical and biological indices of the asthenic symptom-complex during immunotropic therapy of patients with schizophrenia]. Zh Nevrol Psikhiatr Im S S Korsakova. 2018;118(3):70-76. doi: 10.17116/jnevro20181183170-76. Russian. PubMed PMID: 29652309.

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